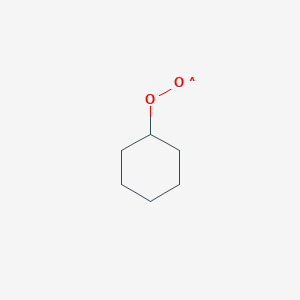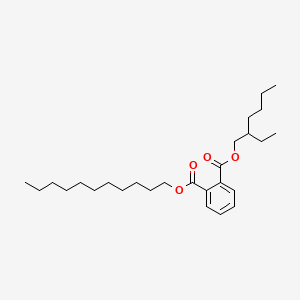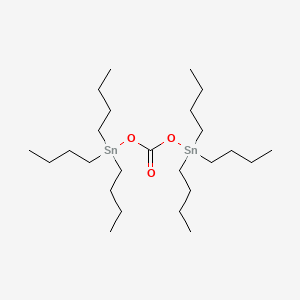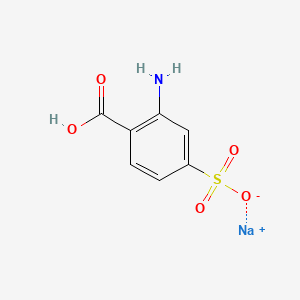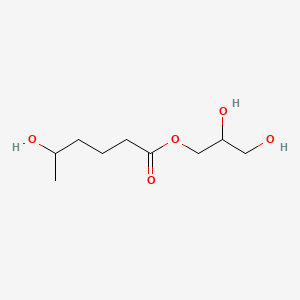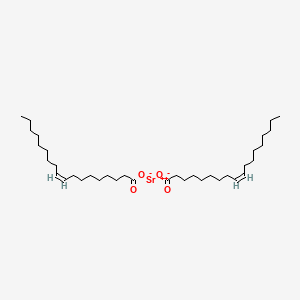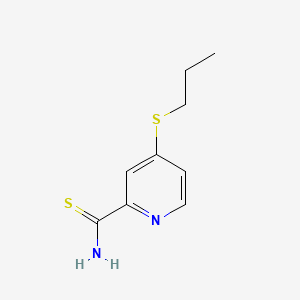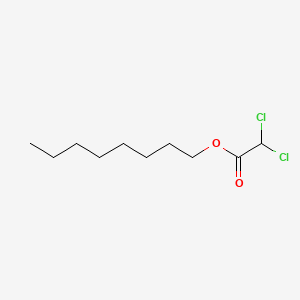
9-Oxabicyclo(6.1.0)nona-2,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has been studied for its effectiveness against various bacterial infections, particularly those caused by Pseudomonas aeruginosa and Staphylococcus aureus . This compound is part of the beta-lactam class of antibiotics, which work by inhibiting bacterial cell wall synthesis.
Méthodes De Préparation
The synthesis of NSC 28142 involves the incorporation of an aminothiazolyl group into the cephalosporin structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a cephalosporin nucleus.
Aminothiazolyl Group Addition: The aminothiazolyl group is introduced through a series of chemical reactions, including acylation and cyclization.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Industrial production methods for NSC 28142 involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
NSC 28142 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 28142 can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
NSC 28142 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying the mechanisms of beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: NSC 28142 is used to investigate the effects of antibiotics on bacterial cell wall synthesis and resistance mechanisms.
Medicine: It has been evaluated for its potential to treat bacterial infections, particularly those caused by drug-resistant strains.
Industry: NSC 28142 is used in the development of new antibiotics and as a reference standard in quality control processes.
Mécanisme D'action
NSC 28142 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
NSC 28142 is compared with other cephalosporins such as ceftazidime, cefotaxime, moxalactam, and cefoperazone . While all these compounds share a similar mechanism of action, NSC 28142 has shown superior activity against certain bacterial strains, particularly Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, NSC 28142 has a lower propensity for resistance development compared to some of the other cephalosporins.
Similar Compounds
- Ceftazidime
- Cefotaxime
- Moxalactam
- Cefoperazone
These compounds are also beta-lactam antibiotics and share structural similarities with NSC 28142, but they differ in their spectrum of activity and resistance profiles.
Propriétés
Numéro CAS |
4011-20-5 |
|---|---|
Formule moléculaire |
C8H8O |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
(2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C8H8O/c1-2-4-6-8-7(9-8)5-3-1/h1-8H/b2-1-,5-3-,6-4- |
Clé InChI |
ARPXTOVKVYWOBH-XCADPSHZSA-N |
SMILES isomérique |
C\1=C\C=C/C2OC2\C=C1 |
SMILES canonique |
C1=CC=CC2C(O2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


